molecular formula C20H22N2O B15119210 1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile

1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile

Cat. No.: B15119210
M. Wt: 306.4 g/mol
InChI Key: DPMZUHRURXXCMM-UHFFFAOYSA-N
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Description

1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a methoxyphenylmethyl group and a phenyl group, along with a carbonitrile functional group. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Substitution Reactions: The methoxyphenylmethyl and phenyl groups are introduced through substitution reactions, often using reagents like phenylmagnesium bromide or similar organometallic compounds.

    Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced via a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonitrile group to primary amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

Common reagents and conditions used in these reactions vary depending on the desired transformation, but typically involve controlled temperatures, solvents like ethanol or dichloromethane, and appropriate catalysts.

Scientific Research Applications

1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research explores its potential therapeutic applications, such as its role in drug development for treating neurological disorders or as an analgesic.

    Industry: It is utilized in the development of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit or activate certain enzymes, alter receptor function, or affect ion channels, thereby influencing physiological processes.

Comparison with Similar Compounds

1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile can be compared with similar compounds to highlight its uniqueness:

    1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine: Lacks the carbonitrile group, which may result in different chemical reactivity and biological activity.

    4-[(4-Methoxyphenyl)methyl]-1-phenylpiperidine-4-carbonitrile: Similar structure but different substitution pattern, leading to variations in properties.

    1-[(4-Methoxyphenyl)methyl]-4-phenylpiperidine-4-carboxamide: Contains a carboxamide group instead of a carbonitrile, affecting its chemical and biological behavior.

These comparisons underscore the importance of specific functional groups and substitution patterns in determining the properties and applications of such compounds.

Properties

Molecular Formula

C20H22N2O

Molecular Weight

306.4 g/mol

IUPAC Name

1-[(4-methoxyphenyl)methyl]-4-phenylpiperidine-4-carbonitrile

InChI

InChI=1S/C20H22N2O/c1-23-19-9-7-17(8-10-19)15-22-13-11-20(16-21,12-14-22)18-5-3-2-4-6-18/h2-10H,11-15H2,1H3

InChI Key

DPMZUHRURXXCMM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN2CCC(CC2)(C#N)C3=CC=CC=C3

Origin of Product

United States

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